molecular formula C6H7N3O B174367 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 14509-66-1

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No. B174367
CAS RN: 14509-66-1
M. Wt: 137.14 g/mol
InChI Key: AZFYLSFUALTNAY-UHFFFAOYSA-N
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Description

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a chemical compound with the molecular formula C6H7N3O . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Molecular Structure Analysis

The molecular structure of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one consists of 7 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a molecular weight of 137.14 . It is a solid at room temperature . The compound has a molar refractivity of 38.45 and a topological polar surface area (TPSA) of 46.92 Ų .

Scientific Research Applications

1. Chemical Derivation and Structural Analysis

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has been identified in the study of marine sponge Aplysina sp. as a compound with potential bioactive properties. This compound, along with others, was isolated and analyzed, providing insights into the complex chemical ecology of marine organisms and their potential for pharmaceutical applications (Santalova, Denisenko, & Stonik, 2010).

2. Synthesis of Derivatives with Biological Activities

The synthesis of various derivatives of imidazo[1,5-c]pyrimidin-5(6H)-one has been explored for their potential biological activities. For instance, a series of 1‐substituted 7‐methyl‐2,3‐dihydroimidazo[1,2‐c]pyrimidin‐5‐ones exhibited CNS activity and antiinflammatory properties, highlighting the versatility of this compound in medicinal chemistry (Długosz & Machoń, 1986).

3. Application in Antitumor Agents

Some derivatives of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one have been synthesized with potent antitumor activity. These compounds were tested against various cancer cell lines, demonstrating the potential of this compound in the development of new anticancer drugs (Matsumoto et al., 1999).

4. Exploration of Cytotoxic Activities

The synthesis and cytotoxic activities of new derivatives have been studied, with some showing promising results against tumor cell lines. This underscores the importance of this compound in the search for effective cancer treatments (Jansa et al., 2015).

5. Anti-inflammatory Applications

Research on the synthesis of derivatives linked to benzimidazole and their quinazoline and pyrimidine derivatives demonstrated significant anti-inflammatory activity. This suggests the potential use of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the development of new anti-inflammatory drugs (Prajapat & Talesara, 2016).

6. Antihypertensive Effects

Studies have shown that certain derivatives of this compound exhibit potent antihypertensive activity. This opens up possibilities for its use in the treatment of hypertension and related cardiovascular diseases (Keshari et al., 2020).

7. Antimicrobial Properties

Research into the synthesis and antimicrobial evaluation of derivatives has demonstrated potent antimicrobial activity. This highlights the potential of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in developing new antimicrobial agents (Shamroukh et al., 2007).

Safety and Hazards

The safety information for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYLSFUALTNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363367
Record name 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

CAS RN

14509-66-1
Record name 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14509-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (970.2 g) was added to a stirred suspension of [2-(1-methyl-1H-imidazol-4-yl)ethyl]amine dihydrochloride (999.9 g) (commercial eg Sigma) and imidazole (37 g) in dichloromethane (5.3 litres) at ca 22° C. The resulting white suspension was heated at reflux until reaction was complete by nmr (4 h.). Solvent (8 litres) was distilled off at atmospheric pressure whilst adding IMS-G (8 litres). Additional IMS-G (2 litres) was added and the suspension cooled to ca. 22° C. and aged at this temperature for at 2 h. The solid was collected by filtration, washed with IMS-G (2×0.5 litres), pulled dry and dried in vacuo at ca. 60° C. to yield the title compound, 478 g.
Quantity
970.2 g
Type
reactant
Reaction Step One
Quantity
999.9 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
5.3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-(1H-imidazol-4-yl)ethanamine (26.8 g; 240.9 mmol; 1 eq) and CDI (39.1 g; 240.9 mmol; 1 eq) in DMF (402 ml) is stirred at 50° C. for two days. Solvents are concentrated to 100 ml and acetonitrile (200 ml) is added. The resulting precipitate is filtered, washed with acetonitrile (2×50 ml) and dried under vacuum, affording the title compound that is used in the next step without further purification (28.18 g; 85%).
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
39.1 g
Type
reactant
Reaction Step One
Name
Quantity
402 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

50.00 g (450 mmol) histamine are dissolved in 1500 ml dimethylformamide, 73.87 g (450 mmol) carbonyldiimidazole are added. The reaction mixture is stirred for 5 hours at 70° C. and for 16 hours at ambient temperature. Then it is evaporated down, and the residue is extracted hot from acetonitrile.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
73.87 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the context of the research on Aplysina sponges?

A1: The research paper identifies 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (3) as a known compound isolated alongside several other novel and known compounds from an Aplysina species sponge. The authors propose that this compound could be a bioconversion product of aerophobin-1 (7) when cleaved at the C-8–C-9 bond during the sponge's chemical defense mechanisms []. This suggests a potential pathway for the formation of this compound within the sponge and its possible role in the organism's defense strategy.

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